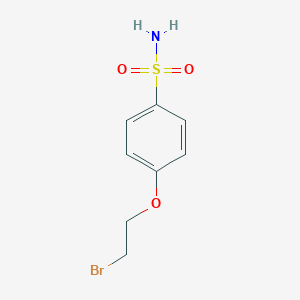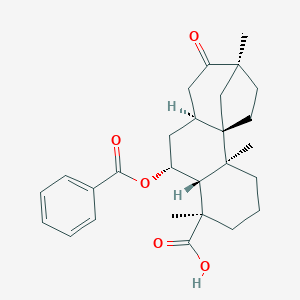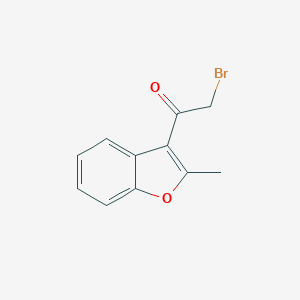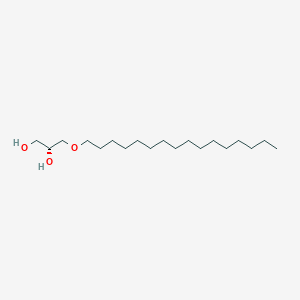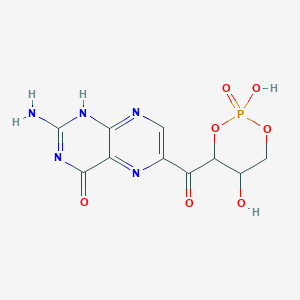
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, also known as Fosfomycin, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. Fosfomycin has been widely used in clinical settings due to its effectiveness against various bacterial strains and low toxicity.
Mécanisme D'action
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate works by inhibiting the bacterial cell wall synthesis. It specifically targets the enzyme MurA, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, this compound prevents the formation of peptidoglycan, which leads to the death of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects. It is rapidly excreted from the body, which reduces the risk of toxicity. This compound has also been shown to have a low potential for drug interactions, which makes it a safe choice for patients who are taking other medications. In addition, this compound has been shown to have a broad spectrum of activity against various bacterial strains, which makes it a useful antibiotic for treating a wide range of infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable tool for studying bacterial cell wall synthesis. This compound also has a low potential for toxicity and minimal side effects, which makes it a safe choice for lab experiments. However, this compound has some limitations for lab experiments. It is not effective against all bacterial strains, which limits its use in certain experiments. In addition, this compound can be expensive, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the discovery of new applications for this compound, such as in the treatment of fungal infections or cancer. In addition, there is a need for more research on the mechanism of action of this compound, which could lead to the development of new antibiotics that are more effective against bacterial infections.
Conclusion:
This compound is a highly effective antibiotic that has been widely used in clinical settings. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. This compound has several advantages for lab experiments, including its low toxicity and minimal side effects. However, it also has some limitations, such as its limited effectiveness against certain bacterial strains. Future research on this compound could lead to the development of new antibiotics that are more effective against bacterial infections.
Méthodes De Synthèse
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is synthesized by the reaction of phosphoenolpyruvate and hydroxymethylphosphonic acid. The reaction is catalyzed by the enzyme MurA, which is found in many bacterial strains. The final product is a cyclic phosphate that is highly effective against bacterial infections.
Applications De Recherche Scientifique
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been extensively studied in the field of microbiology and infectious diseases. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. This compound has also been used in combination with other antibiotics to enhance their effectiveness. In addition, this compound has been studied for its potential use in treating urinary tract infections, respiratory tract infections, and other bacterial infections.
Propriétés
Numéro CAS |
122856-31-9 |
|---|---|
Formule moléculaire |
C10H10N5O7P |
Poids moléculaire |
343.19 g/mol |
Nom IUPAC |
2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |
Clé InChI |
ONCCWDRMOZMNSM-UHFFFAOYSA-N |
SMILES isomérique |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
SMILES canonique |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
Synonymes |
1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











